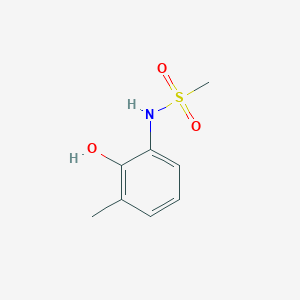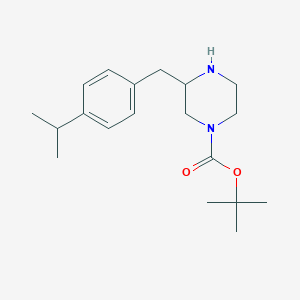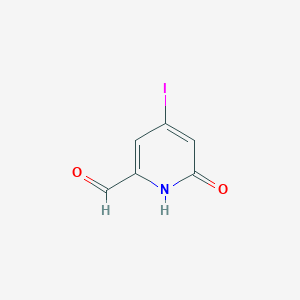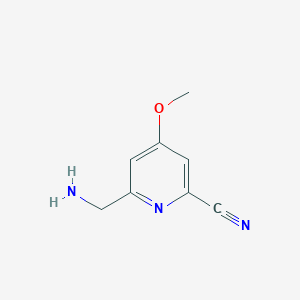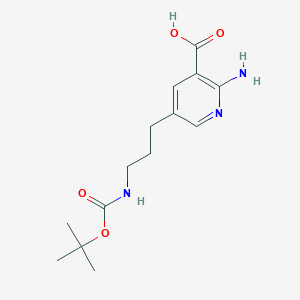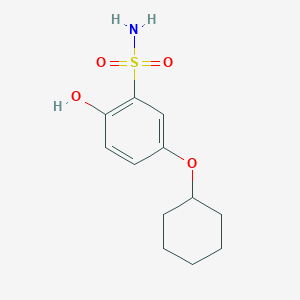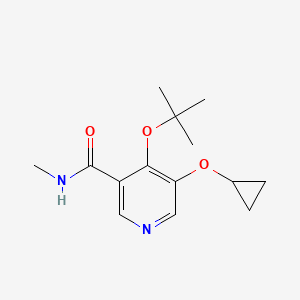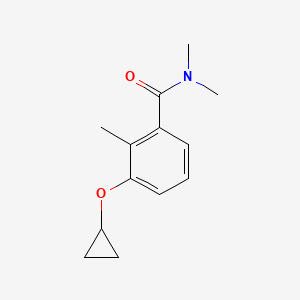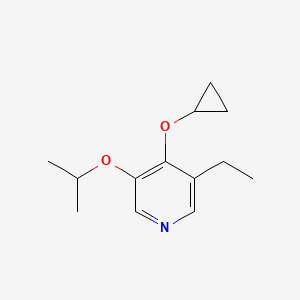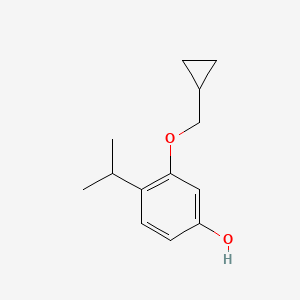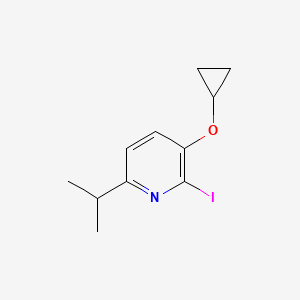
3-Cyclopropoxy-2-iodo-6-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine is a chemical compound with the molecular formula C11H14INO and a molecular weight of 303.14 g/mol This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and an isopropyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine typically involves the iodination of a pyridine derivative followed by the introduction of the cyclopropoxy and isopropyl groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the pyridine ring. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using a cyclopropyl halide, while the isopropyl group can be added via an alkylation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .
化学反応の分析
Types of Reactions
3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and a solvent such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The cyclopropoxy and isopropyl groups can influence the reactivity and selectivity of the compound in various reactions .
類似化合物との比較
Similar Compounds
3-Cyclopropoxy-6-iodo-2-(propan-2-yl)pyridine: Similar structure but with different positions of the substituents.
Other Iodopyridines: Compounds with iodine atoms attached to the pyridine ring at different positions.
Uniqueness
3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications in synthesis. The presence of the cyclopropoxy group adds steric hindrance, which can affect the compound’s behavior in chemical reactions .
特性
分子式 |
C11H14INO |
|---|---|
分子量 |
303.14 g/mol |
IUPAC名 |
3-cyclopropyloxy-2-iodo-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14INO/c1-7(2)9-5-6-10(11(12)13-9)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChIキー |
YMOXBOYINPPXQB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=C(C=C1)OC2CC2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


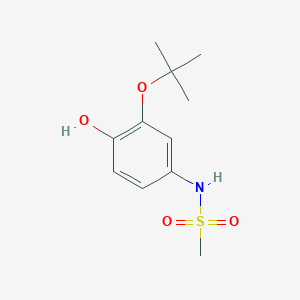
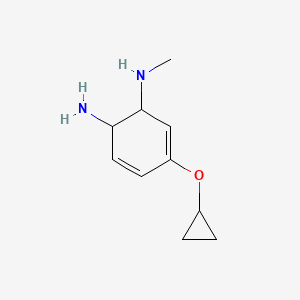
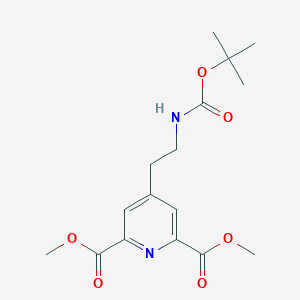
![6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)
